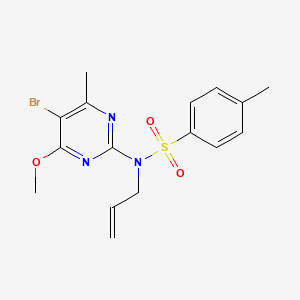
N-(5-bromo-4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-4-méthoxy-6-méthylpyrimidin-2-yl)-4-méthyl-N-(prop-2-én-1-yl)benzènesulfonamide est un composé organique complexe qui appartient à la classe des sulfonamides. Ces composés sont connus pour leurs applications diverses en chimie médicinale, en particulier comme agents antimicrobiens.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(5-bromo-4-méthoxy-6-méthylpyrimidin-2-yl)-4-méthyl-N-(prop-2-én-1-yl)benzènesulfonamide implique généralement des réactions organiques en plusieurs étapes. Les matières premières peuvent inclure la 5-bromo-4-méthoxy-6-méthylpyrimidine et le chlorure de 4-méthylbenzènesulfonyle. Les conditions réactionnelles nécessitent souvent l’utilisation d’une base, telle que la triéthylamine, et de solvants comme le dichlorométhane ou le diméthylformamide. La réaction est généralement effectuée à une température contrôlée et sous atmosphère inerte pour empêcher les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer la cohérence et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
N-(5-bromo-4-méthoxy-6-méthylpyrimidin-2-yl)-4-méthyl-N-(prop-2-én-1-yl)benzènesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en une amine.
Substitution : L’atome de brome dans le cycle pyrimidine peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent en présence d’un catalyseur.
Produits principaux
Les produits principaux de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des sulfoxydes, tandis que la substitution peut produire divers dérivés en fonction du nucléophile.
Applications de la recherche scientifique
Chimie : Comme brique de base pour des molécules plus complexes dans la synthèse organique.
Biologie : Utilisation potentielle comme sonde ou inhibiteur dans les tests biochimiques.
Médecine : Applications possibles comme agent antimicrobien ou anticancéreux.
Industrie : Utilisation dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de N-(5-bromo-4-méthoxy-6-méthylpyrimidin-2-yl)-4-méthyl-N-(prop-2-én-1-yl)benzènesulfonamide dépendrait de son application spécifique. En chimie médicinale, les sulfonamides inhibent généralement les enzymes en imitant le substrat naturel, bloquant ainsi l’activité de l’enzyme. Les cibles moléculaires et les voies impliquées varient en fonction du contexte biologique spécifique.
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfaméthoxazole : Un antibiotique sulfonamide bien connu.
Sulfadiazine : Un autre sulfonamide utilisé dans le traitement des infections bactériennes.
Sulfapyridine : Utilisé dans le traitement du dermite herpétiforme.
Unicité
N-(5-bromo-4-méthoxy-6-méthylpyrimidin-2-yl)-4-méthyl-N-(prop-2-én-1-yl)benzènesulfonamide est unique en raison de ses substituants spécifiques sur les cycles pyrimidine et benzène, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à d’autres sulfonamides.
Propriétés
Formule moléculaire |
C16H18BrN3O3S |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
N-(5-bromo-4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrN3O3S/c1-5-10-20(16-18-12(3)14(17)15(19-16)23-4)24(21,22)13-8-6-11(2)7-9-13/h5-9H,1,10H2,2-4H3 |
Clé InChI |
WBPIOKVFHNRHTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=NC(=C(C(=N2)OC)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11672037.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11672054.png)
![(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11672064.png)
![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672073.png)
![(2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11672084.png)
![ethyl (2Z)-2-[4-(2,4-dinitrophenoxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672100.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11672108.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672113.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11672118.png)
